2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide
Description
The exact mass of the compound this compound is 334.06234272 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c16-15(18)11-3-1-2-4-12(11)17-23(19,20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,17H,7-8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFTZYINNDKEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178908 | |
| Record name | 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333441-47-7 | |
| Record name | 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333441-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease.
Mode of Action
This compound interacts with its targets by inhibiting the action of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal degradation of acetylcholine, leading to its accumulation. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease.
Pharmacokinetics
These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action.
Result of Action
The primary molecular effect of this compound is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels. At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, factors like temperature and presence of other substances can affect the compound’s stability and interaction with its targets.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. This suggests that 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide may interact with these enzymes, potentially influencing their activity and the biochemical reactions they catalyze.
Cellular Effects
Given its potential interaction with cholinestrases and lipoxygenase enzymes, it could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide is a member of the benzodioxane-benzamide class of compounds, which have garnered attention for their potential biological activities, particularly as enzyme inhibitors and antimicrobial agents. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine . The reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of sulfonamide derivatives. These intermediates can then be further derivatized to yield various benzamide analogs. The detailed synthetic pathway is summarized in Table 1.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzo[1,4]dioxin-6-amine + 4-Methylbenzenesulfonyl chloride | Aqueous Na2CO3 (pH 9-10) | N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-Bromo-N-(un/substituted-phenyl)acetamides | DMF + Lithium hydride | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides |
Enzyme Inhibition
Research indicates that compounds derived from the benzodioxane-benzamide class exhibit significant inhibitory effects on key enzymes involved in various diseases. Specifically, studies have shown that these compounds can inhibit α-glucosidase and acetylcholinesterase , making them potential candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
A recent study evaluated several derivatives against these enzymes and found that modifications to the benzodioxane structure could enhance inhibition potency. For example, the introduction of specific substituents on the benzene ring significantly affected enzyme activity and pharmacokinetics .
Antimicrobial Activity
The antimicrobial properties of benzodioxane-benzamide derivatives are particularly noteworthy. These compounds target FtsZ , an essential protein involved in bacterial cell division. Inhibiting FtsZ can lead to cell filamentation and lysis in bacteria such as Staphylococcus aureus and Escherichia coli.
In vitro studies demonstrated that certain derivatives displayed minimal inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-sensitive and methicillin-resistant strains of S. aureus, indicating strong antimicrobial potential . The structure–activity relationship (SAR) studies revealed that variations in the linker between the benzodioxane and benzamide moieties could enhance antimicrobial efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of these compounds:
- Case Study on Alzheimer's Disease : A derivative was tested for its ability to inhibit acetylcholinesterase in vitro. Results showed a significant reduction in enzyme activity at concentrations correlating with those used in animal models for AD treatment.
- Case Study on Diabetes Management : Another study focused on α-glucosidase inhibition demonstrated that certain derivatives could effectively lower blood glucose levels in diabetic rats when administered over a period of time.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
-
Antimicrobial Properties
- Research has demonstrated that sulfonamides possess broad-spectrum antimicrobial activity. The incorporation of the benzodioxin moiety enhances the pharmacological profile of these compounds, making them potential candidates for treating bacterial infections.
-
Enzyme Inhibition
- This compound has been investigated for its ability to inhibit specific enzymes implicated in disease pathways. For example, it may act as an inhibitor of carbonic anhydrase or other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives, including this compound. The compound displayed IC50 values in the micromolar range against several cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the benzodioxin substituent exhibited enhanced antibacterial activity compared to traditional sulfonamides.
Data Table: Summary of Research Findings
| Application | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | IC50 values in micromolar range against cancer cells |
| Antimicrobial Activity | Antimicrobial Agents and Chemotherapy | Enhanced activity against S. aureus and E. coli |
| Enzyme Inhibition | Bioorganic & Medicinal Chemistry | Inhibition of carbonic anhydrase |
Q & A
Q. Critical Parameters :
- Temperature control (room temperature for sulfonylation, 0–5°C for amide coupling).
- Solvent selection (DMF for solubility, dichloromethane for phase separation).
- Purification via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization. A solvent system of ethyl acetate/hexane (3:7) is common .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) with a C18 column and acetonitrile/water mobile phase .
- Spectroscopy :
- Elemental Analysis (CHN) : Validates molecular formula .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis?
Methodological Answer:
Optimization strategies include:
- pH Control : Maintaining pH 9–10 during sulfonylation to deprotonate the amine and enhance nucleophilicity .
- Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) for coupling reactions to stabilize intermediates .
- Catalyst Use : Adding LiH or triethylamine to accelerate amide bond formation .
- Temperature Gradients : Gradual warming from 0°C to room temperature to minimize side reactions .
Q. Example Optimization Table :
| Step | Parameter Tested | Optimal Condition | Yield Increase |
|---|---|---|---|
| Sulfonylation | pH | 9.5 | 15% |
| Amide Coupling | Solvent | DMF | 20% |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Variability : Standardize protocols (e.g., substrate concentration, incubation time). Use positive controls like acarbose for α-glucosidase .
- Structural Analogues : Compare activity of derivatives (e.g., substituting the benzodioxin or sulfonamide group) to identify critical pharmacophores .
- Solubility Factors : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies involve:
Substituent Variation : Synthesizing derivatives with modified sulfonamide (e.g., 4-fluorophenyl) or benzamide groups (e.g., methyl substituents) .
Bioactivity Profiling : Testing derivatives against targets (e.g., α-glucosidase, acetylcholinesterase) to correlate substituents with potency .
Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with enzyme active sites .
Key Finding : Derivatives with electron-withdrawing groups (e.g., -F) on the sulfonamide show enhanced lipoxygenase inhibition .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Identifies potential binding poses in enzymes (e.g., α-glucosidase) using software like Schrödinger Maestro .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
- Pharmacophore Modeling : Maps essential interaction features (e.g., hydrogen bonds with catalytic residues) .
Case Study : Docking of this compound into acetylcholinesterase revealed hydrogen bonding with Ser203 and π-π stacking with Trp86 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
